molecular formula C21H40N2O5 B13832384 dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B13832384
M. Wt: 400.6 g/mol
InChI Key: LIXHXJSPZIZVJY-ZCMDIHMWSA-N
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Description

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a compound used in various chemical and biological research applications. It is a derivative of homoserine, an amino acid, and is often used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which helps in preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a Boc group. This is followed by the formation of the dicyclohexylammonium salt. The synthetic route can be summarized as follows:

    Protection of L-homoserine: The amino group of L-homoserine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Dicyclohexylammonium Salt: The protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial Production Methods

In industrial settings, the production of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt follows similar steps but on a larger scale. The process involves:

    Large-scale protection: Using industrial-grade reagents and solvents to protect the amino group.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Peptide coupling reagents such as HATU or EDCI are used in the presence of bases like DIPEA.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biological and chemical applications.

Scientific Research Applications

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, making it easier to handle and use in various applications.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-L-serine Dicyclohexylammonium Salt: Similar in structure but with a hydroxyl group instead of a homoserine side chain.

    (S)-N-Boc-L-threonine Dicyclohexylammonium Salt: Contains an additional methyl group compared to homoserine.

    (S)-N-Boc-L-lysine Dicyclohexylammonium Salt: Has a longer side chain with an additional amino group.

Uniqueness

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is unique due to its specific side chain structure, which provides distinct reactivity and properties compared to other similar compounds. Its use in peptide synthesis and biological studies highlights its importance in scientific research.

Properties

Molecular Formula

C21H40N2O5

Molecular Weight

400.6 g/mol

IUPAC Name

dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1

InChI Key

LIXHXJSPZIZVJY-ZCMDIHMWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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